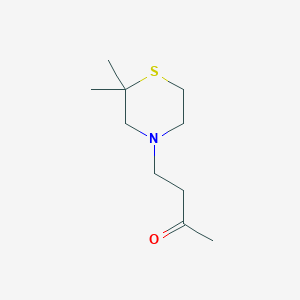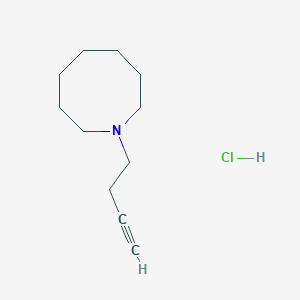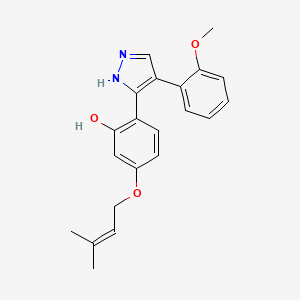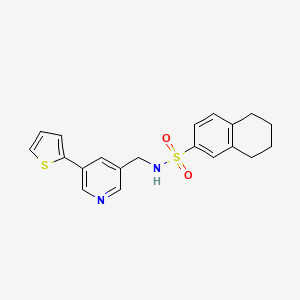
4-(2,2-Dimethylthiomorpholin-4-yl)butan-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(2,2-Dimethylthiomorpholin-4-yl)butan-2-one is a chemical compound with the CAS Number: 1600592-31-1 . It has a molecular weight of 201.33 . The IUPAC name for this compound is 4-(2,2-dimethylthiomorpholino)butan-2-one . It is stored at room temperature and is in liquid form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C10H19NOS/c1-9(12)4-5-11-6-7-13-10(2,3)8-11/h4-8H2,1-3H3 . This code provides a specific representation of the molecule’s structure.Physical And Chemical Properties Analysis
This compound is a liquid at room temperature . It has a molecular weight of 201.33 . The InChI code provides information about its molecular structure .Wissenschaftliche Forschungsanwendungen
Photovoltaic Applications
One area of application for compounds related to 4-(2,2-Dimethylthiomorpholin-4-yl)butan-2-one is in the development of dye-sensitized solar cells (DSSCs). Research has focused on the synthesis of carboxylated cyanine dyes to improve photoelectric conversion efficiency in DSSCs. A study highlights the use of these dyes for co-sensitization, which demonstrated a promising method to enhance the photoelectrical properties of DSSCs, leading to a high power conversion efficiency under specific illumination conditions (Wu et al., 2009).
Luminescent Materials
Research into heteroleptic cationic Ir(III) complexes, which include structural motifs similar to this compound, has opened pathways for developing smart luminescent materials. These materials exhibit dual-emission (fluorescence-phosphorescence) and mechanoluminescence with potential applications in data security protection. The study showed that these complexes could provide versatile applications due to their tunable emissions and the ability to undergo reversible changes in emission colors upon mechanical and chemical stimuli (Song et al., 2016).
Synthetic Organic Chemistry
Another significant area of application for compounds structurally related to this compound is in synthetic organic chemistry. A study focused on the synthesis of 3-substituted furans demonstrates the versatility of these compounds in generating complex organic molecules through directed lithiation and palladium-catalyzed coupling reactions. This research underscores the utility of such compounds in facilitating the synthesis of a wide range of organic molecules, which can have further applications in pharmaceuticals, agrochemicals, and materials science (Ennis & Gilchrist, 1990).
Neuroprotection and Alzheimer's Disease Treatment
A novel multi-target therapeutic approach has been explored using dimethyl-carbamic acid derivatives, which share functional groups with this compound, for neuroprotection and treatment of Alzheimer's disease (AD). One such compound, identified as SP-04, was designed to inhibit acetylcholinesterase activity, antagonize s1 receptors, exhibit antioxidant properties, and offer neuroprotection against amyloid beta toxicity. This multi-target strategy suggests a promising direction for the development of new therapeutic agents for AD and possibly other neurodegenerative diseases (Lecanu et al., 2010).
Safety and Hazards
The compound has several hazard statements including H302, H312, H315, H318, H332, H335 . These codes indicate various hazards such as harmful if swallowed (H302), harmful in contact with skin (H312), causes skin irritation (H315), causes serious eye damage (H318), harmful if inhaled (H332), and may cause respiratory irritation (H335) . The compound also has several precautionary statements including P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P310, P312, P330, P332+P313, P362, P363, P403+P233, P405, P501 . These codes provide guidance on how to handle and store the compound safely .
Eigenschaften
IUPAC Name |
4-(2,2-dimethylthiomorpholin-4-yl)butan-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NOS/c1-9(12)4-5-11-6-7-13-10(2,3)8-11/h4-8H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWEVJAQTUBUEMQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CCN1CCSC(C1)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1600592-31-1 |
Source


|
| Record name | 4-(2,2-dimethylthiomorpholin-4-yl)butan-2-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![8-[Benzyl(methyl)amino]-3-methyl-7-[3-(4-methylpyrimidin-2-yl)sulfanylpropyl]purine-2,6-dione](/img/structure/B2693703.png)
![4-(1,7-dimethyl-2,4-dioxo-3-phenethyl-3,4-dihydro-1H-imidazo[2,1-f]purin-8(2H)-yl)benzenesulfonamide](/img/structure/B2693704.png)
![4-(2-(Benzo[d][1,3]dioxol-5-yl)acetyl)-3-methylpiperazin-2-one](/img/structure/B2693705.png)
![N-[3-(Aminomethyl)-3-phenylcyclobutyl]-3-phenyltriazole-4-carboxamide;hydrochloride](/img/structure/B2693706.png)
![2-[2-(1,3-benzodioxol-5-yl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide](/img/structure/B2693708.png)
![4-fluoro-N-(4-(1,2,3,4-tetrahydroisoquinoline-2-carbonyl)-5,6-dihydro-4H-cyclopenta[d]thiazol-2-yl)benzamide](/img/structure/B2693709.png)


![Ethyl 4-[({[5-acetyl-4-(4-chlorophenyl)-3-cyano-6-methyl-1,4-dihydropyridin-2-yl]sulfanyl}acetyl)amino]benzoate](/img/structure/B2693718.png)


![5-(3-methylbenzyl)-2-morpholino-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-4(5H)-one](/img/structure/B2693723.png)

![2-[1-(2,5-difluorobenzenesulfonyl)piperidin-4-yl]-1H-1,3-benzodiazole](/img/structure/B2693725.png)